molecular formula C17H17FN6O4S B2881661 N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine CAS No. 2241669-86-1

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine

Cat. No. B2881661
CAS RN: 2241669-86-1
M. Wt: 420.42
InChI Key: DWTZTMSSTASBNX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine is a useful research compound. Its molecular formula is C17H17FN6O4S and its molecular weight is 420.42. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytoprotective Mechanisms

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine is studied for its potent antioxidant properties and mechanisms of cytoprotection. It acts by modulating oxidative stress and enhancing cellular defense mechanisms against various pro-oxidative insults. This compound is involved in the synthesis and replenishment of glutathione (GSH), a critical antioxidant within cells, contributing to its protective effects against oxidative damage and supporting cellular antioxidant defense systems (Ezeriņa et al., 2018).

Role in Aging and Stress Resistance

Research on Caenorhabditis elegans has demonstrated that N-Acetyl-L-cysteine supplementation can significantly extend lifespan and increase resistance to environmental stressors, such as heat and oxidative stress. This suggests its potential for improving longevity and stress resistance, possibly through enhancing intracellular antioxidant capacity and modulating stress-responsive gene expression (Oh, Park, & Park, 2015).

Neuroprotective Effects

N-Acetyl-L-cysteine has shown promising neuroprotective effects in aging, particularly by attenuating oxidative damage and neurodegeneration. Its supplementation can augment the levels of enzymatic and non-enzymatic antioxidants, significantly reduce prooxidant levels in aged rats, and modulate the expression of genes associated with inflammation, aging, and neurodegeneration. This indicates its therapeutic potential in controlling age-related neurological disorders (Garg, Singh, Singh, & Rizvi, 2018).

Antigenotoxic and Cancer Preventive Properties

Studies have explored the antigenotoxic and cancer preventive mechanisms of N-Acetyl-L-cysteine, highlighting its role in chemoprevention. The compound’s ability to modulate oxidative stress, enhance DNA repair mechanisms, and influence various signaling pathways suggests its potential utility in preventing cancer and mitigating genotoxic damage (Flora et al., 2004).

Alleviation of Heavy Metal Stress in Plants

Research on wheat seedlings has shown that N-Acetylcysteine can alleviate heavy metal toxicity and improve plant growth under stress conditions. It does so by promoting phenolic acids that support the plant's antioxidant defense system, highlighting its potential application in mitigating heavy metal stress in agriculture (Colak et al., 2019).

properties

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTZTMSSTASBNX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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